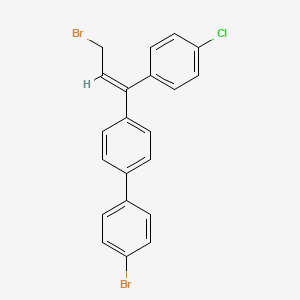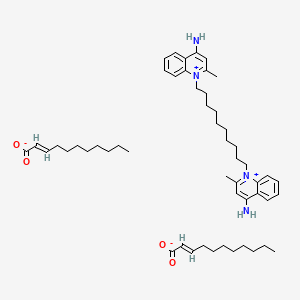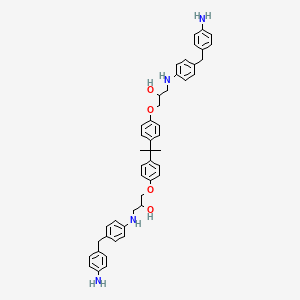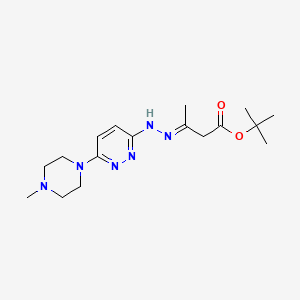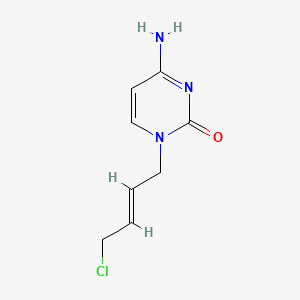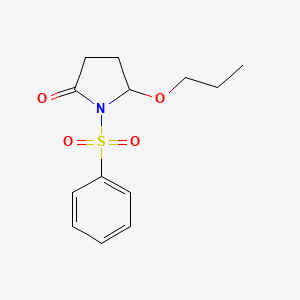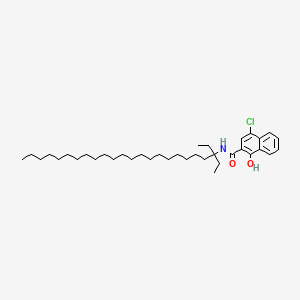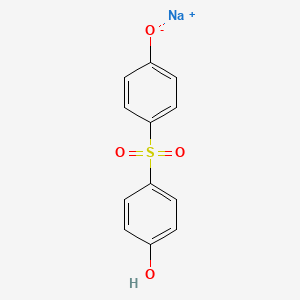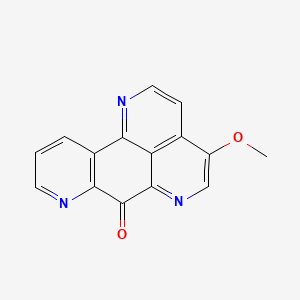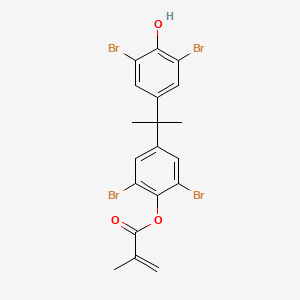
2,6-Dibromo-4-(1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl)phenyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-4-(1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl)phenyl methacrylate is a complex organic compound characterized by the presence of multiple bromine atoms and a methacrylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl)phenyl methacrylate typically involves multiple steps, starting from simpler brominated phenols. One common method involves the bromination of phenol derivatives followed by esterification with methacrylic acid. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibromo-4-(1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl)phenyl methacrylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove bromine atoms or reduce other functional groups.
Substitution: This reaction can replace bromine atoms with other substituents, altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl methacrylates .
Applications De Recherche Scientifique
2,6-Dibromo-4-(1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl)phenyl methacrylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and other biological processes.
Industry: It is used in the production of polymers, coatings, and other materials with specific properties
Mécanisme D'action
The mechanism by which 2,6-Dibromo-4-(1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl)phenyl methacrylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and methacrylate group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses and signal transduction mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dibromo-4-(hydroxymethyl)phenol
- 4-(3,5-Dibromo-4-hydroxyphenyl)-3-butoxycarbonyl-5-ethoxycarbonyl-2-methyl-6-phenyl-1,4-dihydropyridine
Uniqueness
Compared to similar compounds, 2,6-Dibromo-4-(1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl)phenyl methacrylate is unique due to its specific combination of bromine atoms and methacrylate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
82941-06-8 |
|---|---|
Formule moléculaire |
C19H16Br4O3 |
Poids moléculaire |
611.9 g/mol |
Nom IUPAC |
[2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H16Br4O3/c1-9(2)18(25)26-17-14(22)7-11(8-15(17)23)19(3,4)10-5-12(20)16(24)13(21)6-10/h5-8,24H,1H2,2-4H3 |
Clé InChI |
JBGLUFHZMYDKGF-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC1=C(C=C(C=C1Br)C(C)(C)C2=CC(=C(C(=C2)Br)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




